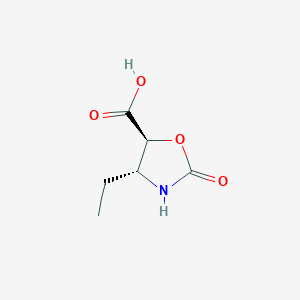
CARMINE FIBRIN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carmine fibrin, also known as carmine gelatin or carmine collagen, is a natural red pigment that is obtained from the cochineal insect, Dactylopius coccus. This compound has been used as a food colorant for centuries, but recent scientific research has revealed its potential applications in various fields, including biomedicine, cosmetics, and textiles.
Wissenschaftliche Forschungsanwendungen
Carmine fibrin has been used in various scientific research applications, including cell imaging, drug delivery, and tissue engineering. In cell imaging, this compound fibrin has been used as a fluorescent probe to label cells and track their movement. In drug delivery, this compound fibrin has been used as a carrier for drugs, peptides, and proteins. In tissue engineering, this compound fibrin has been used as a scaffold for growing cells and tissues.
Wirkmechanismus
The mechanism of action of CARMINE FIBRIN fibrin is not fully understood. However, it is believed that this compound fibrin interacts with the cell membrane and alters its permeability. This allows for the uptake of drugs and other molecules into the cell. Additionally, this compound fibrin may stimulate the production of extracellular matrix proteins, such as collagen and elastin, which are essential for tissue repair and regeneration.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound fibrin can promote cell proliferation, migration, and differentiation. Additionally, this compound fibrin has been shown to enhance wound healing and tissue regeneration in animal models. However, more research is needed to fully understand the biochemical and physiological effects of this compound fibrin.
Vorteile Und Einschränkungen Für Laborexperimente
Carmine fibrin has several advantages for lab experiments. It is a natural pigment that is biocompatible and biodegradable, making it an ideal material for biomedical applications. Additionally, this compound fibrin is easy to synthesize and can be modified to suit specific experimental needs. However, this compound fibrin has some limitations. It is sensitive to pH and temperature changes, which can affect its stability and solubility. Additionally, this compound fibrin can be difficult to work with due to its tendency to form aggregates.
Zukünftige Richtungen
There are several future directions for CARMINE FIBRIN fibrin research. One area of interest is the development of this compound fibrin-based biomaterials for tissue engineering and regenerative medicine. Another area of interest is the exploration of this compound fibrin as a drug delivery system for cancer therapy. Additionally, this compound fibrin has potential applications in the textile industry as a natural dye. Further research is needed to fully understand the potential of this compound fibrin in these areas.
Conclusion:
This compound is a natural red pigment that has potential applications in various fields, including biomedicine, cosmetics, and textiles. Its unique properties make it an ideal material for lab experiments, and its potential for tissue engineering and drug delivery is promising. However, more research is needed to fully understand the mechanism of action and physiological effects of this compound fibrin.
Synthesemethoden
Carmine fibrin is extracted from the female cochineal insect, which feeds on the sap of cacti. The insects are harvested, dried, and then crushed to obtain the this compound pigment. The pigment is then purified using various methods, including acid precipitation and filtration. The resulting this compound fibrin is a fine powder that is soluble in water and alcohol.
Eigenschaften
CAS-Nummer |
1339-95-3 |
|---|---|
Molekularformel |
C14H22ClNO5 |
Molekulargewicht |
0 |
Synonyme |
CARMINE FIBRIN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B1169872.png)

![3-(1H-Benzo[d]imidazol-5-yl)prop-2-en-1-ol](/img/structure/B1169883.png)